molecular formula C5H3BrN2S B6235246 5-bromo-1H-thieno[2,3-c]pyrazole CAS No. 1511732-68-5

5-bromo-1H-thieno[2,3-c]pyrazole

Cat. No. B6235246
CAS RN: 1511732-68-5
M. Wt: 203.1
InChI Key:
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Description

“5-bromo-1H-thieno[2,3-c]pyrazole” is a compound with the molecular formula C5H3BrN2S . It is a member of the pyrazole family, which are heterocyclic compounds characterized by a five-membered ring structure with two adjacent nitrogen atoms . Pyrazoles are known for their versatility as synthetic intermediates in preparing chemicals in various fields including medicine, agriculture, and material science .


Molecular Structure Analysis

The molecular structure of “5-bromo-1H-thieno[2,3-c]pyrazole” consists of a five-membered heterocyclic ring with two adjacent nitrogen atoms . The bromine atom is attached to the fifth carbon of the ring .

Scientific Research Applications

Antimicrobial Activity

Pyrazole compounds, including 5-bromo-1H-thieno[2,3-c]pyrazole, have been found to exhibit significant antimicrobial activity . For instance, triazole and pyrazole compounds containing thiazole derivatives have shown high growth inhibitory activity at minimal inhibitory concentration (MIC) values of 4.0 to 5.1 μg/ml .

Antioxidant Properties

These compounds also demonstrated remarkable antioxidant activity, as revealed by the DPPH free radical-scavenging assay . This makes them potentially useful in combating oxidative stress-related diseases.

Antiviral Applications

Molecular docking studies have shown that pyrazole compounds could be potent inhibitors for the SARS-CoV-2 virus . The binding affinities of these compounds with COVID-19 main protease are ranging from −8.2 to −9.3 kcal/mol .

Anticancer Activity

Pyrazole derivatives have been found to exhibit anticancer activity . For example, 4,5-dihydro-1H-thieno[2’,3’:2,3]thiepino[4,5-c]pyrazole-3-carboxamide derivatives have shown potent EGFR inhibitory activity and remarkable antitumor activity .

Anti-inflammatory Properties

Compounds containing pyrazole scaffolds have been reported to possess extensive biological activities, including anti-inflammatory properties . This makes them potentially useful in the treatment of inflammatory diseases.

Antimalarial Activity

Pyrazole-based compounds have also been found to exhibit antimalarial activity . This suggests potential applications in the development of new antimalarial drugs.

Future Directions

The synthesis and applications of pyrazole derivatives, including “5-bromo-1H-thieno[2,3-c]pyrazole”, continue to be an active area of research. Researchers are focusing on preparing this functional scaffold and finding new and improved applications . Future directions may include the development of novel synthesis methods, exploration of new chemical reactions, and investigation of potential applications in various fields.

Mechanism of Action

Target of Action

5-Bromo-1H-thieno[2,3-c]pyrazole is a heteroaromatic organic compound These include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Mode of Action

The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-1H-thieno[2,3-c]pyrazole involves the reaction of 5-bromo-2-cyanopyrazole with 2-thiophenecarboxaldehyde in the presence of a base to form the intermediate 5-bromo-2-(2-thienyl)pyrazole-3-carbaldehyde, which is then cyclized with ammonium acetate to yield the final product.", "Starting Materials": [ "5-bromo-2-cyanopyrazole", "2-thiophenecarboxaldehyde", "base", "ammonium acetate" ], "Reaction": [ "Step 1: Dissolve 5-bromo-2-cyanopyrazole and 2-thiophenecarboxaldehyde in a suitable solvent such as ethanol or DMF.", "Step 2: Add a base such as potassium carbonate or sodium hydride to the reaction mixture and stir at room temperature for several hours.", "Step 3: Filter the reaction mixture to remove any insoluble material and concentrate the filtrate under reduced pressure.", "Step 4: Dissolve the resulting crude product in a suitable solvent such as ethanol or acetonitrile.", "Step 5: Add ammonium acetate to the reaction mixture and heat under reflux for several hours.", "Step 6: Cool the reaction mixture and filter the resulting solid.", "Step 7: Wash the solid with a suitable solvent such as water or ethanol and dry under vacuum to obtain the final product, 5-bromo-1H-thieno[2,3-c]pyrazole." ] }

CAS RN

1511732-68-5

Product Name

5-bromo-1H-thieno[2,3-c]pyrazole

Molecular Formula

C5H3BrN2S

Molecular Weight

203.1

Purity

95

Origin of Product

United States

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